molecular formula C9H8N2O2 B1280308 6-Amino-4-methyl-2,3-benzoxazin-1-one CAS No. 217196-94-6

6-Amino-4-methyl-2,3-benzoxazin-1-one

Cat. No. B1280308
M. Wt: 176.17 g/mol
InChI Key: JEONCVFTVUCPGE-UHFFFAOYSA-N
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Description

6-Amino-4-methyl-2,3-benzoxazin-1-one is a chemical compound that belongs to the benzoxazinone family. While the specific compound is not directly discussed in the provided papers, related derivatives and their synthesis, molecular structures, and chemical properties are extensively studied. These derivatives are of interest due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds involves the reaction of various precursors under specific conditions to obtain derivatives with potential biological activities. For instance, allylic derivatives of 6-amino-3-methyl-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one were synthesized using 18-crown-6-ether catalyzed room temperature reactions with potassium carbonate and allyl bromide in dry acetone . Another derivative, 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one, was synthesized through the reaction of 3-amino-2-benzyl-6-hydrazino-1,2,4-triazin-5(2H)-one with carbon disulfide in a water/pyridine mixture or by reacting with benzyl bromide in methanolic ammonia water .

Molecular Structure Analysis

The molecular structures of these derivatives were characterized using various techniques, including 2D-NMR measurements and single crystal X-ray diffraction experiments. For example, the major compound from the first paper crystallizes in the monoclinic space group P2(1)/n and includes an attached dimethylsulfoxide molecule, resulting in a complex molecular formula . The structure of the benzylmercapto derivative is also monoclinic with space group P2(1)/c, and the molecules are linked by extensive intermolecular hydrogen bonding and stabilized by pi-pi stacking interactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives are crucial for understanding the reactivity and potential applications of the benzoxazinone family. The reactions typically involve nucleophilic substitution and are catalyzed by various agents to promote the formation of the desired products. The intermolecular interactions, such as hydrogen bonding and pi-pi stacking, play a significant role in the stability and crystallization of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives are influenced by their molecular structures. The crystalline forms, density, and molecular interactions are important for the characterization and potential applications of these compounds. For instance, the density of the benzylmercapto derivative was calculated to be 1.567 g/cm³ . The inhibitory activity towards human leukocyte elastase (HLE) of the 6-amino-2-phenyl-4H-3,1-benzoxazin-4-one derivatives indicates their potential as bioactive molecules .

Scientific Research Applications

Synthesis and Biological Activity

Research involving benzoxazine derivatives, such as 6-Amino-4-methyl-2,3-benzoxazin-1-one, has shown significant findings in the synthesis and evaluation of biological activities. A study demonstrated the synthesis of novel 1,3-benzoxazine and aminomethyl compounds from eugenol, which were then tested for biological activity using brine shrimp lethality test. Some compounds showed potential bioactivity, highlighting the potential for further exploration in this field (Rudyanto et al., 2014).

Inhibition of Serine Protease

The inhibition of serine protease, particularly relevant in the context of Alzheimer's disease, has been investigated using 2-amino-4H-3,1-benzoxazin-4-ones. Compounds derived from this class showed improved potency compared to reference compounds, suggesting their potential in therapeutic applications related to Alzheimer's disease and complement enzyme inhibition (Hays et al., 1998).

Antimicrobial Activity

The antimicrobial activity of quinazolinones, including derivatives of benzoxazine, has been a subject of research. These compounds have demonstrated notable antimicrobial properties, making them candidates for further research in this domain (Patel et al., 2006).

Anti-inflammatory and Anticancer Potential

Studies have explored the synthesis and evaluation of benzoxazine derivatives for their anti-inflammatory and anticancer properties. For example, methyl benzoxazinyl acetates have shown 5-LOX inhibitory activity, which is significant in the development of anti-inflammatory agents (Reddy & Rao, 2008). Furthermore, some benzoxazine derivatives have been tested for cytotoxicity against cancer cell lines, providing insights into their potential as anticancer agents (Rudyanto et al., 2015).

properties

IUPAC Name

6-amino-4-methyl-2,3-benzoxazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-8-4-6(10)2-3-7(8)9(12)13-11-5/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEONCVFTVUCPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=O)C2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00457898
Record name 6-amino-4-methyl-2,3-benzoxazin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-4-methyl-2,3-benzoxazin-1-one

CAS RN

217196-94-6
Record name 6-amino-4-methyl-2,3-benzoxazin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Barker, M Clackers, R Copley… - Journal of medicinal …, 2006 - ACS Publications
The tetrahydronaphthalene−benzoxazine glucocorticoid receptor (GR) partial agonist 4b was optimized to produce potent full agonists of GR. Aromatic ring substitution of the …
Number of citations: 95 pubs.acs.org
M Barker, M Clackers, DA Demaine… - Journal of medicinal …, 2005 - ACS Publications
Structurally related glucocorticoid receptor (GR) binders were docked into the GR active site to select the binding mode closest to the true docking mode. This process, termed an “…
Number of citations: 53 pubs.acs.org

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